(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid
Description
(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid is an organobromine compound featuring a phenyl ring substituted with a bromine atom at position 4, methyl groups at positions 2 and 5, and a sulfanyl-acetic acid functional group. The sulfanyl (-S-) group links the substituted phenyl ring to the acetic acid moiety, which may influence its chemical reactivity, solubility, and biological activity.
Key structural attributes:
- Substituents: Bromine (electron-withdrawing) at position 4; methyl groups (electron-donating) at positions 2 and 5.
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRRLQXXVLYCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid typically involves the bromination of 2,5-dimethylphenylsulfanyl-acetic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or sulfide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid serves as a building block in organic synthesis. It is utilized for the preparation of more complex organic molecules and as a reagent in various organic transformations. This application is crucial for developing new compounds with desired chemical properties.
Biology
The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties:
- Antimicrobial Activity: Preliminary studies indicate that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
- Anticancer Properties: Research suggests that this compound may affect cellular pathways involved in cancer progression. Its interaction with specific molecular targets can lead to the inhibition of tumor growth.
Medicine
In medicinal chemistry, the compound is explored for its potential use in drug development:
- It acts as a pharmacophore , which can interact with biological targets such as enzymes or receptors. This interaction may lead to the development of new therapeutic agents aimed at treating various diseases.
Industrial Applications
In industrial contexts, this compound is used:
- As an intermediate in the production of specialty chemicals.
- In the synthesis of agrochemicals and pharmaceuticals, where its unique properties can enhance product efficacy.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The compound was tested using standard antimicrobial susceptibility testing methods, showing promising results that warrant further investigation into its mechanism of action.
Case Study 2: Drug Development Potential
Research focusing on the compound's role as a potential anticancer agent highlighted its ability to induce apoptosis in cancer cell lines. In vitro studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism linked to oxidative stress induction in cancer cells.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phenylsulfanyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl vs. Methoxy Groups
- Compound : 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid (CID 676739)
- Molecular Formula : C10H11BrO4
- Substituents : Bromine (position 4), methoxy groups (–OCH3) at positions 2 and 5.
- Key Differences : Methoxy groups are stronger electron-donating groups via resonance compared to methyl (–CH3), which donates electrons inductively. This difference may lower the acidity of the acetic acid group in methoxy-substituted analogs due to reduced electron withdrawal from the phenyl ring .
Halogen Variations: Bromine vs. Fluorine
- Compound: 2-(4-Bromo-2,5-difluorophenyl)acetic acid (Apollo Scientific PC201338) Molecular Formula: C8H5BrF2O2 Substituents: Bromine (position 4), fluorine atoms (electron-withdrawing) at positions 2 and 5. However, fluorine substitution may also necessitate stricter handling protocols (e.g., respiratory protection) compared to methyl-substituted analogs .
Functional Group Variations
Sulfanyl-Acetic Acid vs. Hydrazide Derivatives
- Compound : 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide
- Structure : Features a triazole ring and hydrazide group (–NH–NH2) instead of a simple acetic acid moiety.
- Key Differences : The hydrazide group introduces additional hydrogen-bonding sites and may confer distinct biological activities, such as enzyme inhibition, compared to the carboxylic acid group in the target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : Methyl groups in the target compound likely result in milder electron-donating effects compared to methoxy or halogen substituents, influencing reactivity in synthetic applications (e.g., electrophilic substitution) .
- Biological Activity : Fluorinated analogs may exhibit enhanced bioavailability but require careful toxicity profiling. The sulfanyl group in the target compound could facilitate thiol-mediated cellular uptake .
- Synthetic Routes : Bromination and sulfanyl-acetic acid coupling methods (e.g., using bromine in acetic acid, as in ) are applicable to related compounds, though substituents may alter reaction yields .
Biological Activity
(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid, with the molecular formula C10H11BrO2S, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromo-substituted aromatic ring and a sulfanyl group, contributing to its unique chemical reactivity. The presence of these functional groups allows for various interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Preliminary studies suggest that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
The compound has been investigated for its anticancer activity . In vitro studies show that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the modulation of signaling pathways related to cell growth and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Target Cells |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains |
| Anticancer | Induction of apoptosis | MCF-7, HeLa |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes in bacteria and cancer cells.
- Receptor Interaction : It has potential interactions with cell surface receptors that modulate cell signaling pathways.
- DNA Interaction : Some studies suggest that it may bind to DNA or RNA, affecting gene expression and cellular functions .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in the population of cells undergoing apoptosis, suggesting that the compound effectively triggers programmed cell death through intrinsic pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against infections caused by resistant strains.
Q & A
Basic: What synthetic strategies are recommended for preparing (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid?
Answer:
The synthesis typically involves coupling a brominated aromatic precursor with a thioacetic acid derivative. A plausible route includes:
Nucleophilic substitution : React 4-bromo-2,5-dimethylbromobenzene with a thiol-bearing acetic acid precursor (e.g., mercaptoacetic acid) under basic conditions (e.g., K₂CO₃ in DMF) .
Protection-deprotection : Use tert-butylthio groups to protect reactive sites during synthesis, followed by deprotection with trifluoroacetic acid .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product.
Key validation: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach ensures structural and purity validation:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z ~273) and isotopic pattern (Br signature) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Contradictions may arise from differences in assay conditions or structural analogs. Mitigation strategies include:
Comparative receptor binding assays : Test the compound against serotonin (5-HT₂A) and dopamine receptors using radioligand displacement assays, referencing structurally similar compounds (e.g., 2,5-dimethoxy-4-bromo-phenylacetic acid) .
Dose-response studies : Establish EC₅₀/IC₅₀ values in cell-based models (e.g., HEK293 cells expressing target receptors).
Metabolic stability testing : Evaluate hepatic microsomal stability to rule out metabolite interference .
Note: Structural differences (e.g., sulfanyl vs. methoxy groups) may alter receptor affinity; computational docking (e.g., AutoDock Vina) can predict binding modes .
Advanced: How does the sulfanyl group influence electronic properties and reactivity?
Answer:
The sulfanyl (-S-) group impacts reactivity via:
- Electron donation : The sulfur atom donates electrons through resonance, activating the aromatic ring toward electrophilic substitution at specific positions.
- Cross-coupling reactions : The thioether moiety can participate in Ullmann or Mitsunobu reactions but may require protection (e.g., oxidation to sulfone) to avoid side reactions in Suzuki-Miyaura couplings .
- Redox activity : The sulfur center is susceptible to oxidation (e.g., to sulfoxide/sulfone), which can be monitored via cyclic voltammetry .
Basic: What are the solubility and stability guidelines for handling this compound?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol/chloroform. Limited solubility in water (<0.1 mg/mL) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the sulfanyl group .
- Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks); degradation products (e.g., sulfoxides) can be quantified via HPLC-PDA .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to serotonin receptors. Input crystal structures (e.g., 5-HT₂A, PDB ID: 6WGT) and optimize ligand poses using force fields (OPLS-4) .
- QSAR Modeling : Develop models based on substituent effects (e.g., Hammett σ values for bromine/sulfanyl groups) to predict bioactivity .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Asp155 in 5-HT₂A) .
Basic: What safety precautions are essential during experimental use?
Answer:
- Hazard Mitigation : Wear nitrile gloves and goggles; avoid inhalation (dust/volatiles). Use fume hoods for synthesis/purification .
- Toxicity Data : While similar compounds show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), chronic exposure risks require evaluation via Ames tests .
- Spill Management : Neutralize with activated charcoal, then dispose as halogenated waste .
Advanced: How can isotopic labeling (e.g., ¹³C/²H) aid mechanistic studies?
Answer:
- Synthesis : Introduce ¹³C at the acetic acid carbonyl via labeled sodium cyanide in a Strecker synthesis .
- Tracing Metabolic Pathways : Use LC-MS/MS to track ¹³C-labeled metabolites in hepatocyte incubations .
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., hydrolysis) between ¹²C/¹³C analogs to elucidate rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
